![molecular formula C10H18N2O3 B13513970 3-[3-(Morpholin-4-yl)propyl]-1,3-oxazolidin-2-one](/img/structure/B13513970.png)
3-[3-(Morpholin-4-yl)propyl]-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(Morpholin-4-yl)propyl]-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones It is characterized by the presence of a morpholine ring attached to a propyl chain, which is further connected to an oxazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Morpholin-4-yl)propyl]-1,3-oxazolidin-2-one typically involves the reaction of morpholine with a suitable propylating agent, followed by cyclization to form the oxazolidinone ring. One common method involves the use of 3-chloropropylamine hydrochloride as the propylating agent, which reacts with morpholine under basic conditions to form the intermediate 3-(morpholin-4-yl)propylamine. This intermediate is then cyclized with phosgene or a phosgene equivalent to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings.
化学反応の分析
Types of Reactions
3-[3-(Morpholin-4-yl)propyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
科学的研究の応用
3-[3-(Morpholin-4-yl)propyl]-1,3-oxazolidin-2-one has several scientific research applications, including:
作用機序
The mechanism of action of 3-[3-(Morpholin-4-yl)propyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .
類似化合物との比較
Similar Compounds
3-(Morpholin-4-yl)propionic acid: This compound shares the morpholine and propyl groups but lacks the oxazolidinone ring.
4-Morpholin-4-yl-piperidine-1-carboxylic acid: Similar in structure but contains a piperidine ring instead of an oxazolidinone ring.
3-(Morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one: Contains a morpholine ring and a propyl chain but differs in the presence of a phenyl and pyridinyl group.
Uniqueness
3-[3-(Morpholin-4-yl)propyl]-1,3-oxazolidin-2-one is unique due to its combination of a morpholine ring, a propyl chain, and an oxazolidinone ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C10H18N2O3 |
|---|---|
分子量 |
214.26 g/mol |
IUPAC名 |
3-(3-morpholin-4-ylpropyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H18N2O3/c13-10-12(6-9-15-10)3-1-2-11-4-7-14-8-5-11/h1-9H2 |
InChIキー |
WPVZERZKTDFGAC-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCCN2CCOC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




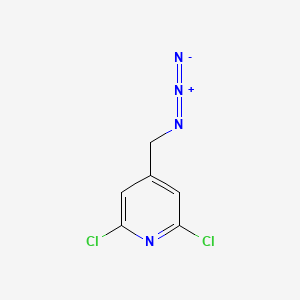
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-aminedihydrochloride](/img/structure/B13513913.png)
![(1R,7S,8R)-bicyclo[5.1.0]octan-8-amine hydrochloride](/img/structure/B13513930.png)
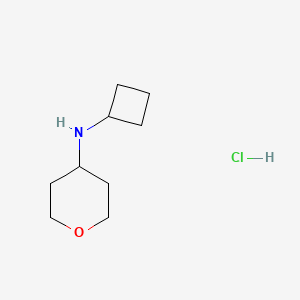

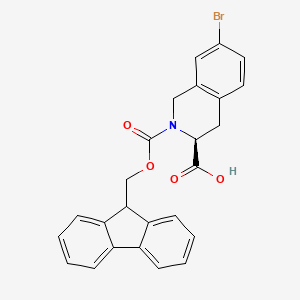


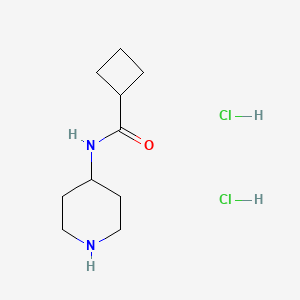
![1-{hexahydro-2H-furo[3,4-b]pyran-2-yl}methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13513965.png)
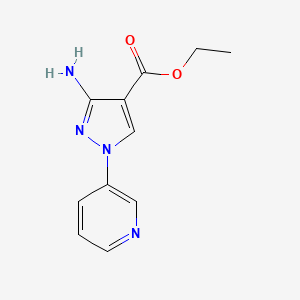
![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-5-carboxylic acid](/img/structure/B13513978.png)
